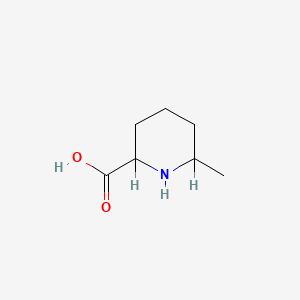

6-Methylpiperidine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methylpiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-3-2-4-6(8-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLDCUQUFBWSJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40902716 | |

| Record name | NoName_3265 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methylpiperidine-2-carboxylic Acid: From Discovery to Application

Foreword

Welcome to this in-depth technical guide on 6-Methylpiperidine-2-carboxylic acid, a fascinating heterocyclic non-proteinogenic amino acid. This document is crafted for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this molecule, from its fundamental properties to its potential applications. As a senior application scientist, my goal is to not only present the established facts but also to provide insights into the causality behind experimental choices and to foster a deeper appreciation for the scientific journey of this compound. Every piece of information herein is grounded in authoritative sources to ensure the highest level of scientific integrity.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an attractive moiety for designing molecules that interact with biological targets. This compound, a substituted derivative of pipecolic acid, represents an intriguing building block for the synthesis of novel bioactive compounds. Its stereochemistry and the presence of both a secondary amine and a carboxylic acid functional group offer rich opportunities for chemical modification and the exploration of new chemical space.

Discovery and Natural Occurrence: A Tale of Biosynthetic Likelihood

The definitive first isolation of this compound from a natural source is not prominently documented in publicly available scientific literature. However, its existence as a natural product is cataloged in the COCONUT (COlleCtion of Open Natural ProdUcTs) database, where the (2R,6S)-stereoisomer is classified as a pseudoalkaloid likely derived from the acetate pathway. This classification, while not providing a direct citation of its isolation, strongly suggests its presence in the biosphere.

The natural occurrence of the parent compound, pipecolic acid, is widespread in plants, fungi, and bacteria, where it is biosynthesized from L-lysine. Given the prevalence of methylation as a common enzymatic modification in secondary metabolism, it is highly probable that this compound is a naturally occurring methylated analog of pipecolic acid. Potential natural sources could include microorganisms such as Streptomyces species, known for their prolific production of diverse alkaloids, as well as endophytic fungi and marine sponges, which are rich sources of novel secondary metabolites. Further investigation into the metabolomes of these organisms is warranted to definitively identify and isolate this compound from a natural source.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research and development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C7H13NO2 | |

| Molecular Weight | 143.18 g/mol | |

| CAS Number | 99571-58-1 | |

| Appearance | Colorless to light yellow crystal or solid | |

| Solubility | Soluble in water and common organic solvents | |

| Melting Point | 55-60 °C | |

| XLogP3-AA | -1.6 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 3 |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. While a comprehensive public spectral database for this specific compound is limited, data can be inferred from its derivatives and the parent compound, pipecolic acid.

| Spectroscopy | Expected Key Features |

| ¹H NMR | Signals corresponding to the methyl group (doublet), methine protons at C2 and C6, and methylene protons of the piperidine ring. The chemical shifts and coupling constants will be dependent on the stereochemistry (cis/trans). A broad singlet for the N-H proton and a broad singlet for the carboxylic acid proton are also expected. |

| ¹³C NMR | Resonances for the methyl carbon, the six carbons of the piperidine ring, and the carbonyl carbon of the carboxylic acid. The chemical shifts of the C2 and C6 carbons are particularly indicative of the stereoisomer. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected. Common fragmentation patterns for carboxylic acids include the loss of H₂O (M-18) and the loss of the carboxyl group (M-45). Fragmentation of the piperidine ring is also anticipated. |

| Infrared (IR) | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1730 cm⁻¹), and the N-H stretch of the secondary amine (~3300-3500 cm⁻¹). |

Biosynthesis: A Probable Pathway from Lysine

The biosynthesis of this compound has not been explicitly elucidated. However, a plausible pathway can be proposed based on the well-established biosynthesis of pipecolic acid from L-lysine in various organisms, including plants and microorganisms. This pathway typically involves the action of a lysine aminotransferase and a reductase.

The proposed biosynthetic pathway likely begins with the conversion of L-lysine to an intermediate, which then undergoes cyclization and reduction. The introduction of the methyl group at the C6 position could occur either at an early stage, involving a methylated precursor to lysine, or more likely, as a final tailoring step on a pipecolic acid intermediate, catalyzed by a methyltransferase enzyme.

Caption: Proposed biosynthetic pathway of this compound from L-lysine.

Synthesis and Methodologies: A Guide to Laboratory Preparation

The synthesis of this compound and its derivatives is of significant interest for creating libraries of compounds for drug discovery. Several synthetic strategies have been developed, often focusing on stereoselective methods to access specific isomers.

General Synthetic Strategies

Common approaches to the synthesis of substituted pipecolic acid derivatives include:

-

Hydrogenation of Pyridine Precursors: This is a widely used method where a substituted pyridine-2-carboxylic acid is catalytically hydrogenated to the corresponding piperidine. The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction.

-

Cyclization of Acyclic Precursors: Linear amino acid derivatives can be induced to cyclize to form the piperidine ring. This method offers good control over the stereochemistry of the final product.

-

Strecker Synthesis: A modified Strecker synthesis using cyclic imines (tetrahydropyridines) can be employed to introduce the carboxylic acid functionality.

Detailed Experimental Protocol: Synthesis via Hydrogenation

This protocol describes a general procedure for the synthesis of this compound from 6-methylpicolinic acid.

Materials:

-

6-Methylpicolinic acid

-

Methanol (anhydrous)

-

Platinum (IV) oxide (PtO₂) or Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Pressurized hydrogenation vessel (e.g., Parr apparatus)

-

Standard laboratory glassware

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Preparation of the Reaction Mixture:

-

In a suitable pressure-resistant vessel, dissolve 6-methylpicolinic acid (1.0 eq) in anhydrous methanol to a concentration of approximately 0.1-0.2 M.

-

Carefully add the hydrogenation catalyst (PtO₂ or 10% Pd/C, typically 5-10 mol%).

-

Rationale: Methanol is a common solvent for hydrogenations as it is relatively inert and can dissolve both the starting material and the product. The choice of catalyst is critical; PtO₂ is often effective for pyridine ring reduction.

-

-

Hydrogenation:

-

Seal the reaction vessel and purge it with an inert gas (e.g., nitrogen or argon) to remove air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours, or until hydrogen uptake ceases.

-

Rationale: The use of a pressurized system increases the concentration of hydrogen in the solution, accelerating the reaction rate. Vigorous stirring ensures good contact between the substrate, catalyst, and hydrogen.

-

-

Work-up and Isolation:

-

Carefully vent the excess hydrogen gas from the reaction vessel.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product.

-

Rationale: Celite is an inert filter aid that prevents the fine catalyst particles from passing through the filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

-

The resulting crude product, this compound, can be further purified by recrystallization or chromatography if necessary.

-

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by ¹H NMR spectroscopy of an aliquot of the reaction mixture (after removal of the catalyst). The disappearance of the aromatic protons of the starting material and the appearance of aliphatic protons of the product will indicate the completion of the reaction.

An In-Depth Technical Guide to the Biosynthesis of Pipecolic Acid in Microorganisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Pipecolic acid is a non-proteinogenic amino acid that serves as a critical structural component in a variety of high-value microbial secondary metabolites, including the immunosuppressants rapamycin (sirolimus) and FK506 (tacrolimus).[1][2] Its incorporation is essential for the bioactivity of these molecules, making the elucidation of its biosynthesis a key area of research for natural product discovery and synthetic biology.[3] This guide provides a detailed examination of the microbial pathways for L-pipecolic acid formation, with a primary focus on the most direct and elegant route: a single-enzyme conversion of L-lysine catalyzed by L-lysine cyclodeaminase (LCD). We will dissect the genetic basis, enzymatic mechanism, and provide robust, field-proven experimental workflows for the characterization of this pathway, empowering researchers to harness these biocatalysts for metabolic engineering and the generation of novel pharmaceutical agents.

Introduction: The Significance of the Pipecolyl Moiety

In the intricate architectures of microbial natural products, non-standard building blocks often confer unique structural properties and biological functions. L-pipecolic acid, a cyclic imino acid homolog of proline, is a premier example. It is the key structural determinant for binding to immunophilins like FKBP12, the protein target of both rapamycin and FK506.[2][4] This interaction initiates the cascade of events leading to their profound immunosuppressive effects.[2]

The biosynthetic gene clusters (BGCs) for rapamycin in Streptomyces hygroscopicus and FK506 in Streptomyces tsukubaensis both contain a dedicated gene—rapL and fkbL respectively—tasked with producing this crucial precursor.[4][5] Understanding the function of the enzymes they encode is paramount for two primary reasons:

-

Supply and Regulation: Ensuring a sufficient supply of the pipecolic acid precursor is a critical bottleneck in optimizing the fermentation yield of the final product.

-

Analogue Generation: The enzyme responsible for pipecolic acid synthesis is a prime target for protein engineering and mutasynthesis experiments, aimed at incorporating novel pipecolate derivatives to create new bioactive compounds with altered pharmacological profiles.[5][6]

This guide focuses on the L-lysine cyclodeaminase (LCD) pathway, the definitive route for pipecolic acid synthesis in these medically important microorganisms.

A Comparative Overview of Pipecolic Acid Biosynthetic Routes

Microorganisms have evolved several distinct strategies to synthesize pipecolic acid from the primary metabolite L-lysine. These pathways can be broadly categorized into multi-step and single-step routes.

-

Multi-Enzyme Pathways: These routes involve separate enzymes for the initial deamination/transamination of lysine and the subsequent reduction of a cyclic intermediate. They are distinguished by which amino group of lysine is initially removed.[7]

-

The Δ¹-piperideine-2-carboxylic acid (P2C) Pathway: This route proceeds via the removal of the α-amino group of lysine, cyclization, and subsequent reduction. This pathway is utilized in some bacteria and plants.[7][8]

-

The Δ¹-piperideine-6-carboxylic acid (P6C) Pathway: This alternative route involves the removal of the ε-amino group and is found in various fungi.[7][9]

-

-

The Single-Enzyme Pathway: A more efficient route involves a single enzyme, L-lysine cyclodeaminase (LCD), which directly converts L-lysine into L-pipecolic acid.[10][11] This is the pathway employed in the biosynthesis of rapamycin, FK506, and other secondary metabolites like pristinamycin.[1][12]

The existence of the direct LCD pathway provides a significant advantage for metabolic engineering, as it requires the introduction of only a single gene to establish pipecolic acid production in a heterologous host.

The L-Lysine Cyclodeaminase (LCD) Pathway

Genetic Locus and Regulation

The genes rapL and fkbL are located within the large modular polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) gene clusters responsible for rapamycin and FK506 biosynthesis, respectively.[4][5][13] Their placement within the cluster ensures their expression is co-regulated with the other biosynthetic genes required for macrolide production. This regulation is often complex, tied to the organism's developmental stage and nutrient availability, and controlled by cluster-situated regulatory genes.[14] For drug development professionals, this co-regulation implies that strategies to upregulate the entire BGC will also enhance the production of the LCD enzyme.

The RapL/FkbL Enzyme Family

RapL and FkbL are members of the L-lysine cyclodeaminase family (EC 4.3.1.28).[10][11] These enzymes are homologous to ornithine cyclodeaminases, which catalyze the conversion of ornithine to proline.[3] They function as standalone enzymes that catalyze a sophisticated redox-neutral cyclization of L-lysine. A critical feature of these enzymes is the requirement for a tightly bound nicotinamide adenine dinucleotide (NAD⁺) cofactor, which is used catalytically and regenerated in each turnover cycle.[1][12]

Catalytic Mechanism

The conversion of L-lysine to L-pipecolic acid by LCD is a three-step process occurring within a single active site.[1][15]

-

Oxidation: The enzyme uses its bound NAD⁺ to oxidize the α-amino group of L-lysine to an α-imino acid, generating NADH.

-

Cyclization (Imination): The ε-amino group of the lysine side chain performs an intramolecular nucleophilic attack on the α-imino carbon. This spontaneous cyclization forms the six-membered ring intermediate, Δ¹-piperideine-2-carboxylate (P2C), and releases the α-amino group as ammonia.

-

Reduction: The enzyme then uses the NADH generated in the first step to reduce the C=N double bond of the P2C intermediate, yielding L-pipecolic acid and regenerating the bound NAD⁺ cofactor for the next catalytic cycle.

Isotopic labeling experiments have definitively shown that the α-amino group is lost and the hydrogen at the α-carbon is retained during the reaction, confirming this mechanistic model.[1][16]

Experimental Workflows for Pathway Characterization

Characterizing an LCD enzyme like RapL or FkbL involves a logical progression from gene to purified, active protein.

Protocol: Heterologous Expression and Purification of RapL/FkbL

Rationale: Escherichia coli is a robust and rapid system for producing recombinant proteins. A polyhistidine tag (His-tag) is added to the protein to enable a simple and highly effective one-step purification via immobilized metal affinity chromatography (IMAC). Low-temperature induction is crucial to promote proper protein folding and improve the yield of soluble, active enzyme.

Methodology:

-

Cloning: Amplify the full-length rapL or fkbL gene from the genomic DNA of the producing Streptomyces strain. Clone the PCR product into a suitable E. coli expression vector, such as pET-28a(+), to generate an N-terminal His₆-tagged construct.

-

Transformation: Transform the resulting plasmid into an expression host strain, like E. coli BL21(DE3).

-

Expression: a. Grow a 1 L culture in LB medium containing the appropriate antibiotic (e.g., kanamycin) at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. b. Cool the culture to 18°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM. c. Continue incubation at 18°C for 16-20 hours with shaking.

-

Harvesting and Lysis: a. Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C). b. Resuspend the cell pellet in 30 mL of lysis buffer (50 mM HEPES, pH 7.5, 300 mM NaCl, 10 mM imidazole). c. Lyse the cells via sonication on ice. d. Clarify the lysate by ultracentrifugation (40,000 x g, 45 min, 4°C) to remove cell debris.

-

Purification: a. Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. b. Wash the column with wash buffer (50 mM HEPES, pH 7.5, 300 mM NaCl, 40 mM imidazole). c. Elute the His-tagged protein with elution buffer (50 mM HEPES, pH 7.5, 300 mM NaCl, 250 mM imidazole). d. Analyze fractions by SDS-PAGE to confirm purity. Pool the purest fractions and dialyze against a storage buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10% glycerol).

Protocol: In Vitro Enzymatic Assay for LCD Activity

Rationale: The assay directly measures the conversion of L-lysine to L-pipecolic acid. The reaction is incubated at a controlled temperature and stopped at various time points to determine the initial reaction rate. Although NAD⁺ is tightly bound, studies have shown that adding exogenous NAD⁺ to the reaction buffer can significantly increase the observed activity, likely by activating any apo-enzyme that was not fully loaded during expression.[1][16] The reaction is quenched with an organic solvent to precipitate the enzyme and halt the reaction.

Methodology:

-

Reaction Setup: Prepare a 200 µL reaction mixture in a microcentrifuge tube containing:

-

50 mM HEPES buffer (pH 7.0)

-

10 mM L-lysine (substrate)

-

100 µM NAD⁺ (cofactor)

-

1-5 µM purified LCD enzyme

-

-

Incubation: Initiate the reaction by adding the enzyme. Incubate at 30°C for a set time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Quenching: Stop each time-point reaction by adding 200 µL of ice-cold methanol, vortexing vigorously, and incubating at -20°C for 20 minutes to precipitate the protein.

-

Sample Preparation: Centrifuge the quenched reactions at high speed (16,000 x g, 10 min, 4°C). Transfer the supernatant to a new tube for analysis.

Protocol: Product Analysis by LC-MS

Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for identifying and quantifying small molecules in complex biological mixtures. The product, L-pipecolic acid, can be separated from the substrate, L-lysine, using chromatography (often HILIC for polar molecules) and detected by its specific mass-to-charge ratio (m/z).

Methodology:

-

Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., a Q-TOF or Triple Quadrupole).

-

Chromatography:

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for separating polar compounds like amino acids.

-

Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) is typically used.

-

-

Mass Spectrometry:

-

Mode: Operate in positive electrospray ionization (ESI+) mode.

-

Detection: Monitor for the expected m/z of the protonated ions:

-

L-Lysine [M+H]⁺: 147.11

-

L-Pipecolic Acid [M+H]⁺: 130.08

-

-

-

Quantification: Generate a standard curve using an authentic chemical standard of L-pipecolic acid to quantify the amount of product formed in the enzymatic reactions. Compare the retention time and mass spectrum of the enzymatic product to the standard to confirm its identity.

Quantitative Data Summary

The kinetic parameters of LCD enzymes can be determined by varying the substrate concentration in the in vitro assay and fitting the initial velocity data to the Michaelis-Menten equation. This data is crucial for comparing enzyme efficiency and for modeling metabolic fluxes in engineered strains.

| Enzyme | Source Organism | Substrate | Kₘ (mM) | kcat (s⁻¹) | Reference |

| L-Lysine Cyclodeaminase | S. pristinaespiralis | L-Lysine | 1.39 ± 0.32 | N/A | [12] |

| RapL | S. hygroscopicus | L-Lysine | N/A | N/A | [1][3] |

| RapL | S. hygroscopicus | NAD⁺ (cofactor) | 0.0023 | N/A | [1][16] |

| Note: Complete kinetic data (kcat) is not always reported in initial characterization studies but can be determined through detailed steady-state kinetic analysis. |

Conclusion and Future Outlook

The biosynthesis of L-pipecolic acid in microorganisms, particularly via the elegant single-step mechanism of L-lysine cyclodeaminase, represents a well-characterized and highly valuable enzymatic process. The enzymes RapL and FkbL are robust biocatalysts that provide a direct and efficient route from a primary metabolite to a key precursor for complex drug synthesis.

For drug development professionals, the knowledge and protocols outlined in this guide provide a clear roadmap for:

-

Strain Improvement: Overexpressing rapL/fkbL and engineering the upstream L-lysine biosynthetic pathway can debottleneck pipecolic acid supply and increase titers of the final product.

-

Biosynthesis of Novel Analogues: The substrate specificity of LCDs can be explored and engineered to accept lysine analogues.[12] This opens the door to precursor-directed biosynthesis and mutasynthesis, enabling the creation of novel macrolides with potentially improved therapeutic properties, such as reduced immunosuppression and enhanced antifungal activity.[6]

-

Synthetic Biology Platforms: The rapL/fkbL gene can be used as a modular part in synthetic biology to construct pathways for producing pipecolic acid or other cyclic compounds in engineered microbial chassis.

The continued study of these unique enzymes will undoubtedly fuel innovation in both natural product optimization and the broader field of biocatalysis.

References

-

Gatto, G. J., Boyne, M. T., Kelleher, N. L., & Walsh, C. T. (2006). Biosynthesis of pipecolic acid by RapL, a lysine cyclodeaminase encoded in the rapamycin gene cluster. Journal of the American Chemical Society, 128(11), 3838–3847. [Link]

-

Gatto, G. J., et al. (2006). Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society. [Link]

-

Andrieu, M., et al. (2002). Biosynthesis of the immunosuppressants FK506, FK520, and rapamycin involves a previously undescribed family of enzymes acting on chorismate. Proceedings of the National Academy of Sciences, 99(19), 12133-12138. [Link]

-

Kim, E., et al. (2019). Biosynthesis of Nonimmunosuppressive FK506 Analogues with Antifungal Activity. Journal of Natural Products, 82(8), 2279-2285. [Link]

-

Walsh, C. T., et al. (2006). Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society. [Link]

-

Molnár, I., et al. (1996). Organisation of the biosynthetic gene cluster for rapamycin in Streptomyces hygroscopicus: analysis of genes flanking the polyketide synthase. Gene, 169(1), 1-7. [Link]

-

Schwecke, T., et al. (1995). The biosynthetic gene cluster for the polyketide immunosuppressant rapamycin. Proceedings of the National Academy of Sciences, 92(17), 7839-7843. [Link]

-

Graziani, E. I. (2009). Recent Advances in the Chemistry, Biosynthesis and Pharmacology of Rapamycin Analogues. ChemInform. [Link]

-

Mo, S., et al. (2015). Optimization of the precursor supply for an enhanced FK506 production in Streptomyces tsukubaensis. Applied Microbiology and Biotechnology, 99(19), 8035-8046. [Link]

-

Wikipedia. L-lysine cyclodeaminase. [Link]

-

Tsotsou, G. E., & Barbirato, F. (2007). Biochemical characterisation of recombinant Streptomyces pristinaespiralis L-lysine cyclodeaminase. Biochimie, 89(5), 591–604. [Link]

-

IUBMB Enzyme Nomenclature. EC 4.3.1.28. [Link]

-

He, M. (2006). Pipecolic acid in microbes: biosynthetic routes and enzymes. Journal of Industrial Microbiology & Biotechnology, 33(6), 401-407. [Link]

-

Namwat, W., et al. (2002). Identification by Heterologous Expression and Gene Disruption of VisA as l-Lysine 2-Aminotransferase Essential for Virginiamycin S Biosynthesis in Streptomyces virginiae. Journal of Bacteriology, 184(17), 4811-4818. [Link]

-

Hartmann, M., et al. (2016). Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance. The Plant Cell, 28(10), 2568-2583. [Link]

-

Wikipedia. Pipecolic acid. [Link]

-

He, M. (2006). Pipecolic acid in microbes: biosynthetic routes and enzymes. Journal of Industrial Microbiology & Biotechnology. [Link]

-

Li, Y., et al. (2018). Engineering of lysine cyclodeaminase conformational dynamics for relieving substrate and product inhibitions in the biosynthesis of L-pipecolic acid. Catalysis Science & Technology. [Link]

-

Martín, J. F., et al. (2021). Interconnected Set of Enzymes Provide Lysine Biosynthetic Intermediates and Ornithine Derivatives as Key Precursors for the Biosynthesis of Bioactive Secondary Metabolites. Journal of Fungi, 7(11), 934. [Link]

-

Li, Y., et al. (2019). Engineering of lysine cyclodeaminase conformational dynamics for relieving substrate and product inhibitions in the biosynthesis of L-pipecolic acid. Catalysis Science & Technology, 9(2), 398-405. [Link]

-

Yamanaka, K., et al. (2012). Mechanism of ɛ-Poly-l-Lysine Production and Accumulation Revealed by Identification and Analysis of an ɛ-Poly-l-Lysine-Degrading Enzyme. Applied and Environmental Microbiology, 78(16), 5648-5655. [Link]

-

Katz, E., & Goss, W. A. (1979). Effect of pipecolic acid isomers on the biogenesis of actinomycins. Journal of Antibiotics, 32(8), 847-853. [Link]

-

Liu, G., et al. (2021). Metabolic engineering of Streptomyces to enhance the synthesis of valuable natural products. Computational and Structural Biotechnology Journal, 19, 3033-3043. [Link]

-

Onaka, H., et al. (2011). Mycolic Acid-Containing Bacteria Induce Natural-Product Biosynthesis in Streptomyces Species. Applied and Environmental Microbiology, 77(12), 4016-4024. [Link]

-

Liu, G., et al. (2013). Molecular regulation of antibiotic biosynthesis in streptomyces. Microbiology and Molecular Biology Reviews, 77(1), 112-143. [Link]

-

Fujii, T., et al. (2002). Biotransformation of L-lysine to L-pipecolic acid catalyzed by L-lysine 6-aminotransferase and pyrroline-5-carboxylate reductase. Journal of Molecular Catalysis B: Enzymatic, 18(4-6), 241-249. [Link]

Sources

- 1. Biosynthesis of pipecolic acid by RapL, a lysine cyclodeaminase encoded in the rapamycin gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Optimization of the precursor supply for an enhanced FK506 production in Streptomyces tsukubaensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organisation of the biosynthetic gene cluster for rapamycin in Streptomyces hygroscopicus: analysis of genes flanking the polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. L-lysine cyclodeaminase - Wikipedia [en.wikipedia.org]

- 11. EC 4.3.1.28 [iubmb.qmul.ac.uk]

- 12. Biochemical characterisation of recombinant Streptomyces pristinaespiralis L-lysine cyclodeaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Molecular regulation of antibiotic biosynthesis in streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

Physicochemical properties of 6-Methylpiperidine-2-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 6-Methylpiperidine-2-carboxylic Acid

Introduction: The Strategic Importance of a Chiral Scaffold

This compound, a substituted derivative of pipecolic acid, represents a crucial chiral building block in modern medicinal chemistry. Its rigid piperidine core, decorated with both a basic secondary amine and an acidic carboxylic acid, imparts a unique set of physicochemical characteristics that are highly influential in the design of novel therapeutics. The presence of two stereocenters (at C2 and C6) gives rise to distinct diastereomers (cis and trans), each with its own three-dimensional profile, further expanding its utility. Understanding the fundamental physicochemical properties of this molecule is not merely an academic exercise; it is a prerequisite for leveraging its full potential in drug discovery, from ensuring relevance in high-throughput screening campaigns to predicting its pharmacokinetic behavior in vivo. This guide provides a comprehensive analysis of these properties, grounded in established analytical techniques and their practical implications for researchers, scientists, and drug development professionals.

Core Physicochemical Profile

A quantitative overview of this compound's properties provides an essential foundation for its application. These parameters govern its behavior in both chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₂ | [1] |

| Molecular Weight | 143.18 g/mol | [1] |

| CAS Number | 99571-58-1 | [1][2] |

| Appearance | Colorless to light yellow crystal or solid | [3] |

| Melting Point | 55-60 °C | [3] |

| Boiling Point (Predicted) | 267.0 ± 33.0 °C | [3] |

| pKa (Predicted, Acidic) | 2.48 ± 0.40 | [3] |

| XLogP3-AA (Predicted) | -1.6 | [1][4] |

| Topological Polar Surface Area | 49.3 Ų | [1][4] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 1 | [1] |

| Solubility | Soluble in water and common organic solvents | [3] |

Expert Analysis: Deconstructing the Properties for Drug Discovery

The values in the table above are not just numbers; they tell a story about how this compound will behave. As a Senior Application Scientist, my role is to interpret this story in the context of drug development.

Ionization State (pKa): The Zwitterionic Character

This compound is an amino acid, meaning it possesses both an acidic functional group (the carboxylic acid) and a basic functional group (the secondary amine of the piperidine ring).

-

Acidic pKa (~2.5): The carboxylic acid group is expected to have a pKa in the range of 2-3. This means that at any pH above ~3.5, this group will be predominantly deprotonated, carrying a negative charge (-COO⁻).

-

Basic pKa (~11.0): The secondary amine is a moderately strong base. Its conjugate acid (the protonated amine, -NH₂⁺-) is predicted to have a pKa around 11.0, similar to that of 2-methylpiperidine itself[5]. Therefore, at any pH below ~10.0, the amine will be predominantly protonated, carrying a positive charge.

Field Insight: The consequence of these two pKa values is that at physiological pH (~7.4), the molecule will exist almost exclusively as a zwitterion —a neutral molecule with both a positive and a negative charge. This zwitterionic nature is a dominant factor driving its high polarity and aqueous solubility. It also presents a challenge for cell membrane permeability, as charged species do not readily cross the lipid bilayer.

Lipophilicity (logP): A Measure of Polarity

The partition coefficient (logP) quantifies the distribution of a compound between an oily (n-octanol) and an aqueous phase. The predicted XLogP3-AA value of -1.6 is highly indicative of a hydrophilic (water-loving) compound[1][4].

Field Insight: This low logP value is a direct result of the two ionizable groups. In a drug discovery context, this hydrophilicity suggests that while the compound will have excellent aqueous solubility (beneficial for in vitro assays and potential formulations), it will likely suffer from poor passive membrane permeability. This is a critical consideration for developing orally bioavailable drugs. Any drug candidate derived from this scaffold would likely require active transport mechanisms to be absorbed or would need modifications to mask the charged groups.

Caption: Relationship between structure, ionization, and key drug-like properties.

Self-Validating Experimental Protocols

To ensure scientific integrity, the determination of these critical physicochemical properties must follow robust, validated protocols. The causality behind each step is crucial for reproducibility and accuracy.

Protocol 1: pKa Determination by Potentiometric Titration

This method directly measures the pH of a solution as a titrant is added, allowing for the precise determination of the pKa values corresponding to the acidic and basic groups.[6][7][8]

Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH readings across the titration range[6][8]. Causality: This step is critical for the trustworthiness of all subsequent measurements.

-

Sample Preparation: Accurately weigh and dissolve the this compound in deionized water to a final concentration of approximately 1-10 mM. Include a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength[6][8]. Causality: Constant ionic strength prevents fluctuations in activity coefficients, which would otherwise skew the measured pH.

-

Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes before and during the titration[6][8]. Causality: This removes dissolved CO₂, which can form carbonic acid and interfere with the titration of the basic amine group.

-

Titration - Acidic pKa: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments, recording the pH after each addition.

-

Titration - Basic pKa: In a separate experiment, titrate the sample solution with a standardized strong acid (e.g., 0.1 M HCl).

-

Data Analysis: Plot pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the buffer region on the curve)[9]. The equivalence point is identified by the steepest point of the curve (the inflection point).

-

Validation: Perform a minimum of three replicate titrations to ensure reproducibility and report the average pKa with the standard deviation[6].

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: LogP Determination by Shake-Flask Method

This is the "gold standard" method for measuring lipophilicity, directly quantifying the compound's partitioning between n-octanol and water.[10][11]

Methodology:

-

Solvent Pre-saturation: Vigorously mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4). Allow the phases to separate for at least 24 hours[12]. Use the resulting n-octanol-saturated buffer and buffer-saturated n-octanol for the experiment. Causality: This ensures that volume changes due to mutual dissolution of the solvents during the experiment are minimized, which is critical for accurate concentration measurements.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase (PBS). The concentration should be high enough for accurate quantification but low enough to avoid solubility issues in either phase.

-

Partitioning: In a suitable vessel, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol.

-

Equilibration: Shake the vessel gently at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases[13]. Avoid vigorous shaking that can lead to stable emulsions.

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the aqueous and n-octanol layers[11].

-

Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in each aliquot using a suitable analytical technique (e.g., HPLC-UV or LC-MS).

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

-

P = [Concentration]octanol / [Concentration]aqueous

-

logP = log₁₀(P)

-

Protocol 3: Kinetic Aqueous Solubility Assessment

This high-throughput method is used in early discovery to quickly assess the solubility of compounds prepared from DMSO stock solutions, mimicking the conditions of many biological assays.[14][15][16]

Methodology:

-

Stock Solution: Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Add a small volume of the DMSO stock (e.g., 2 µL) to the wells of a 96-well microtiter plate.

-

Solubilization: Add aqueous buffer (e.g., PBS, pH 7.4) to each well to reach a final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., 1-2%)[17].

-

Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for precipitation of insoluble compound[14][17]. Causality: This is a "kinetic" measurement because it assesses solubility after a short, defined time, rather than waiting for true thermodynamic equilibrium, which could take days.

-

Separation: Use a filter plate to separate the soluble fraction from any precipitate[15][16].

-

Quantification: Determine the concentration of the compound in the filtrate using a plate reader (UV absorbance) or LC-MS, by comparing against a standard curve prepared in the same buffer/DMSO mixture[15]. The resulting concentration is the kinetic solubility.

Synthesis and Structural Confirmation

This compound is typically synthesized via multi-step sequences. One common approach involves the cyclization of α-aminoadipic acid derivatives[18]. Another route is the catalytic hydrogenation of a corresponding substituted pyridine precursor, which reduces the aromatic ring to the saturated piperidine core[19]. The stereochemistry of the final product is controlled by the choice of starting materials and catalysts. For structural confirmation and purity assessment, spectroscopic methods are indispensable, with ¹H NMR being a primary tool for verifying the structure and stereochemical relationship of the protons on the piperidine ring[20].

Conclusion: A Profile of a Polar, Versatile Building Block

The physicochemical profile of this compound is dominated by its zwitterionic character at physiological pH. This results in high aqueous solubility and pronounced hydrophilicity (low logP), making it an excellent starting point for synthesizing compounds intended for in vitro screening. However, its polarity presents a significant and predictable challenge for passive membrane permeability, a key hurdle that must be addressed through strategic molecular design in any drug development program. The robust experimental protocols detailed herein provide the necessary framework for accurately characterizing this and similar scaffolds, ensuring that development decisions are based on a foundation of high-quality, reproducible data. Its use in the synthesis of diverse bioactive agents, from antimalarials to α-glucosidase inhibitors, underscores its value as a versatile and important scaffold in the pharmacopeia of medicinal chemistry[21][22].

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

ChemBK. This compound. [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Protocols.io. LogP / LogD shake-flask method. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

PubMed. In vitro solubility assays in drug discovery. [Link]

-

Lokey Lab Protocols. Shake Flask logK. [Link]

-

National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. [Link]

-

PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

-

University of California, Santa Cruz. Potentiometric Titration of an Unknown Weak Acid. [Link]

-

JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

-

National Center for Biotechnology Information. (2R,6S)-6-methylpiperidine-2-carboxylic acid. [Link]

-

LabSolutions. This compound. [Link]

-

ScienceDirect. A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. [Link]

-

COCONUT. (2R,6S)-6-methylpiperidine-2-carboxylic acid. [Link]

-

Human Metabolome Database. Showing metabocard for 6-Oxopiperidine-2-carboxylic acid (HMDB0061705). [Link]

-

PubMed. Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking. [Link]

-

CP Lab Safety. This compound, min 95%, 250 mg. [Link]

- Google Patents. Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.

-

National Center for Biotechnology Information. (2S,4S)-4-Methylpiperidine-2-carboxylic acid. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

-

Human Metabolome Database. Showing metabocard for (R)-1-Methylpiperidine-2-carboxylic acid (HMDB0242107). [Link]

-

Chemsrc. 2-METHYLPIPERIDINE-2-CARBOXYLIC ACID. [Link]

-

University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

-

Wikipedia. Amine. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chembk.com [chembk.com]

- 4. (2S,4S)-4-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 44631639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. asdlib.org [asdlib.org]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. enamine.net [enamine.net]

- 17. charnwooddiscovery.com [charnwooddiscovery.com]

- 18. Human Metabolome Database: Showing metabocard for 6-Oxopiperidine-2-carboxylic acid (HMDB0061705) [hmdb.ca]

- 19. US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide - Google Patents [patents.google.com]

- 20. 6-METHYL-2-PIPERIDINE CARBOXYLIC ACID(99571-58-1) 1H NMR spectrum [chemicalbook.com]

- 21. Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 6-Methylpiperidine-3-carboxylic Acid [benchchem.com]

Spectroscopic data (NMR, IR, MS) for 6-Methylpiperidine-2-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Methylpiperidine-2-carboxylic acid

Introduction: The Analytical Imperative

This compound (C₇H₁₃NO₂, Molar Mass: 143.18 g/mol ) is a substituted derivative of pipecolic acid.[1][2] Its structure, featuring a chiral center at both the 2- and 6-positions of the piperidine ring, a secondary amine, and a carboxylic acid, presents a unique analytical challenge. Accurate structural confirmation is paramount for its use as a building block in pharmaceutical synthesis or as a subject of chemical research.[3] This guide details the integrated application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to provide an unambiguous structural portrait of the molecule.

Molecular Structure and Spectroscopic Implications

The molecule's structure contains several key features that yield distinct spectroscopic signatures:

-

Piperidine Ring: A six-membered saturated heterocycle. The ring protons and carbons will have characteristic chemical shifts influenced by the nitrogen atom and the substituents.[4]

-

Secondary Amine (-NH-): This group has a characteristic N-H bond stretch in IR spectroscopy and its proton may be exchangeable in NMR.[5] The nitrogen atom also dictates fragmentation patterns in mass spectrometry according to the nitrogen rule.[6][7]

-

Carboxylic Acid (-COOH): This functional group provides highly diagnostic signals, including a very broad O-H stretch and a strong C=O stretch in the IR spectrum, as well as characteristic proton and carbon resonances in NMR spectra.[8][9]

-

Methyl Group (-CH₃): This group will produce a distinct signal in the ¹H NMR spectrum, likely a doublet due to coupling with the adjacent proton on the piperidine ring.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and offers valuable structural clues through the analysis of its fragmentation patterns.

Expert Rationale

For a molecule like this compound, which contains a single nitrogen atom, the Nitrogen Rule predicts a molecular ion (M⁺) with an odd mass-to-charge ratio (m/z).[6][7] The primary fragmentation pathway for cyclic amines is initiated by the ionization of the nitrogen's lone pair of electrons, followed by α-cleavage (the breaking of a carbon-carbon bond adjacent to the nitrogen).[10][11] This process is driven by the formation of a stable, resonance-stabilized iminium cation.[12]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

-

Injection: A small volume (typically 1 µL) is injected into the gas chromatograph (GC-MS) or directly into the ion source via a direct insertion probe.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Data Interpretation

| m/z Value | Proposed Fragment Identity | Rationale |

| 143 | [M]⁺ (Molecular Ion) | The intact molecule with one electron removed. Its odd mass is consistent with the Nitrogen Rule for a compound with one nitrogen atom.[6][7] |

| 128 | [M - CH₃]⁺ | Loss of the methyl group from the C6 position via α-cleavage. |

| 98 | [M - COOH]⁺ | Loss of the carboxylic acid group as a radical, a common fragmentation for carboxylic acids. |

| 84 | [M - COOH - CH₃]⁺ (or subsequent fragmentation) | Further fragmentation following the loss of the carboxyl group. |

| 70 | Iminium Ion | Result of α-cleavage between C2 and C3, followed by loss of the C₃-C₄-C₅-C₆ fragment, leading to a stable cyclic iminium ion. This is a characteristic fragmentation for cyclic amines.[10][11] |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expert Rationale

The IR spectrum of this compound is expected to be dominated by the signatures of the carboxylic acid group. The O-H stretch of a carboxylic acid is notoriously broad, appearing from 3300 to 2500 cm⁻¹, due to extensive hydrogen bonding that creates a continuum of bond strengths.[8][13] This broad absorption will partially obscure the sharper C-H stretching frequencies. The carbonyl (C=O) stretch is also highly characteristic and intense.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Analysis: The IR beam is directed into the crystal and reflects internally, creating an evanescent wave that penetrates a few microns into the sample.

-

Data Acquisition: The detector measures the absorption of energy at each wavelength. The resulting interferogram is converted into a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform (FT).

-

Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

Predicted Data Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3300-2500 (broad) | O-H Stretch | Carboxylic Acid | The extreme broadness is a hallmark of hydrogen-bonded carboxylic acid dimers.[8][9] |

| ~3350-3310 (medium) | N-H Stretch | Secondary Amine | This peak may be sharpened and appear on the shoulder of the broad O-H absorption.[5][14] |

| ~3000-2850 (sharp) | C-H Stretch | Alkane (CH, CH₂, CH₃) | Saturated C-H bonds from the piperidine ring and methyl group.[14] |

| ~1730-1700 (strong) | C=O Stretch | Carboxylic Acid | A very strong and sharp absorption, characteristic of the carbonyl group.[13] |

| ~1640-1550 (medium) | N-H Bend | Secondary Amine | Bending vibration of the N-H bond.[5] |

| ~1320-1210 (strong) | C-O Stretch | Carboxylic Acid | Stretching of the carbon-oxygen single bond in the carboxyl group.[8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

Expert Rationale

The chemical shifts (δ) in NMR are highly sensitive to the local electronic environment. In this compound, the electronegative nitrogen and oxygen atoms will deshield adjacent protons and carbons, causing them to resonate at a higher chemical shift (further downfield). The protons on the piperidine ring will exhibit complex splitting patterns (multiplicities) due to spin-spin coupling with their neighbors. The acidic proton of the carboxylic acid is typically found far downfield (>10 ppm) and often appears as a broad singlet.[13]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: The sample tube is placed in the NMR spectrometer's probe within a strong magnetic field. The spectrometer is tuned to the resonance frequency of the desired nucleus (¹H or ¹³C).

-

Data Acquisition: A series of radiofrequency pulses are applied to the sample. The resulting signal (Free Induction Decay, FID) is detected.

-

Data Processing: The FID is converted into the frequency-domain spectrum via a Fourier Transform. The spectrum is then phased, baseline corrected, and integrated. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum, resulting in singlets for each unique carbon.

Predicted ¹H NMR Data Interpretation (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | Broad Singlet | 1H | H -OOC- | The acidic proton is highly deshielded and often exchanges, leading to a broad signal.[13] |

| ~3.5-3.8 | Doublet of Doublets | 1H | CH -2 | Deshielded by both the adjacent nitrogen and the carboxylic acid group. |

| ~3.0-3.3 | Multiplet | 1H | CH -6 | Deshielded by the adjacent nitrogen and coupled to the methyl protons and C5 protons. |

| ~1.2-2.2 | Multiplets | 6H | CH₂ -3, CH₂ -4, CH₂ -5 | Complex, overlapping signals for the remaining ring methylene protons. Protons in different axial/equatorial positions will have different chemical shifts.[15][16] |

| ~1.1-1.3 | Doublet | 3H | CH₃ -6 | Coupled to the single proton at the C6 position. |

| (variable) | Broad Singlet | 1H | NH | The amine proton signal can be broad and its position is concentration-dependent. It will disappear upon adding D₂O.[5] |

Predicted ¹³C NMR Data Interpretation (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175-185 | C =O | The carboxyl carbon is significantly deshielded and appears far downfield.[9] |

| ~55-60 | C -2 | The α-carbon to the nitrogen and carboxylic acid is deshielded.[17] |

| ~50-55 | C -6 | The other α-carbon to the nitrogen is also deshielded.[17] |

| ~20-35 | C -3, C -4, C -5 | Carbons of the piperidine ring further from the heteroatoms.[4] |

| ~18-25 | C H₃ | The methyl carbon appears in the typical upfield aliphatic region. |

Integrated Analytical Workflow

A robust structural elucidation relies not on a single technique, but on the convergence of data from multiple orthogonal methods. The diagram below illustrates the logical workflow for the characterization of this compound.

This integrated approach ensures a self-validating system. The molecular formula derived from the molecular ion in MS must be consistent with the functional groups identified by IR and the proton/carbon count from NMR. Likewise, the fragments observed in the mass spectrum must be justifiable based on the structure determined by NMR. This synergy provides the highest level of confidence in the final structural assignment.

References

- Eliel, E. L., Kandasamy, D., Yen, C-Y., & Hargrave, K. D. (1980). Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707. [Link: https://pubs.acs.org/doi/abs/10.1021/ja00530a042]

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry & Biochemistry. [Link: https://www.chem.ucla.edu/~harding/IGOC/C/carboxylicacidIR.html]

- Francis, R., et al. (2017). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. ResearchGate. [Link: https://www.researchgate.net/figure/Fourier-Transform-infrared-FT-IR-spectra-of-carboxylic-acids-Some-absorbance-maxima_fig1_319487574]

- JoVE. (2023). Video: Mass Spectrometry of Amines. Journal of Visualized Experiments. [Link: https://www.jove.com/v/10201/mass-spectrometry-of-amines]

- Cremer, S. E., & Chang, J. (2002). In Situ FTIR-ATR Analysis and Titration of Carboxylic Acid-Terminated SAMs. Journal of the American Chemical Society, 124(33), 9782-9792. [Link: https://pubs.acs.org/doi/10.1021/ja020295g]

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles]

- OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Link: https://openstax.org/books/organic-chemistry/pages/20-8-spectroscopy-of-carboxylic-acids-and-nitriles]

- Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. [Link: https://people.whitman.edu/~dunnivfm/C345_2005/Handouts/GCMS_Help/GCMS_Section6.15.pdf]

- ChemicalBook. (n.d.). 6-METHYL-2-PIPERIDINE CARBOXYLIC ACID(99571-58-1) 1H NMR spectrum. [Link: https://www.chemicalbook.com/spectrum/99571-58-1_1hnmr.htm]

- Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link: https://www.sciencedirect.com/science/article/abs/pii/058485398580010X]

- Dalla Pozza, M., et al. (2021). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. [Link: https://www.researchgate.

- SpectraBase. (n.d.). Piperidine. [Link: https://spectrabase.com/spectrum/6a4rP2sToVq]

- ChemBK. (2024). This compound. [Link: https://www.chembk.com/en/chem/6-Methylpiperidine-2-carboxylic%20acid]

- Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines...". (n.d.). RSC Publishing. [Link: https://www.rsc.

- Wikipedia. (n.d.). Piperidine. [Link: https://en.wikipedia.org/wiki/Piperidine]

- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. [Link: https://www.semanticscholar.org/paper/13C-NMR-Chemical-Shift-Calculations-for-Some-A-Thomas-Br%C3%BChl/3067e9b0475f414842526e838703a58641908007]

- Eliel, E. L., et al. (1980). Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link: https://pubs.acs.org/doi/10.1021/ja00530a042]

- Duffield, A. M., et al. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society. [Link: https://pubs.acs.org/doi/abs/10.1021/ja01085a033]

- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum. [Link: https://www.chemicalbook.com/spectrum/110-89-4_1hnmr.htm]

- Alfa Chemistry. (n.d.). CAS 99571-58-1 this compound. [Link: https://www.alfa-chemistry.com/cas_99571-58-1.htm]

- JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments. [Link: https://www.jove.

- Nikitin, S. (2020). Structure elucidation and complete assignment of H and C NMR data of Piperine. ResearchGate. [Link: https://www.researchgate.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link: https://en.wikipedia.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6575090, (2R,6S)-6-methylpiperidine-2-carboxylic acid. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/6575090]

- CP Lab Safety. (n.d.). This compound, min 95%, 250 mg. [Link: https://www.cplabsafety.com/6-methylpiperidine-2-carboxylic-acid-min-95-250-mg.html]

- COCONUT Database. (2024). (2R,6S)-6-methylpiperidine-2-carboxylic acid. [Link: https://coconut.

- Mol Divers. (2021). Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor... PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/31965415/]

- Acta Crystallographica Section E. (2006). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. ResearchGate. [Link: https://www.researchgate.

- Sigma-Aldrich. (n.d.). This compound. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/fluh99c7cb98]

- The Human Metabolome Database. (2021). Showing metabocard for (R)-1-Methylpiperidine-2-carboxylic acid (HMDB0242107). [Link: https://hmdb.ca/metabolites/HMDB0242107]

- Rydzik, A. M., et al. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... ResearchGate. [Link: https://www.researchgate.net/figure/Figure-S7-1-H-NMR-spectra-of-NN-ethylmethyl-piperidine-4-carboxylic-acid-3-obtained_fig7_322693893]

- Wikipedia. (n.d.). Amine. [Link: https://en.wikipedia.org/wiki/Amine]

- Ambeed. (n.d.). 86483-54-7 | Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link: https://www.ambeed.com/products/86483-54-7.html]

- ChemicalBook. (2025). 6-METHYL-2-PIPERIDINE CARBOXYLIC ACID - Safety Data Sheet. [Link: https://www.chemicalbook.com/sds/99571-58-1_cas.htm]

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. NIU Department of Chemistry and Biochemistry. [Link: https://www.niu.edu/chembio/facilities/upload/IR-Absorption-Frequencies.pdf]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3463753, Methyl pipecolinate. [Link: https://pubchem.ncbi.nlm.nih.

- National Institute of Standards and Technology. (n.d.). 2-Methylpiperidine. NIST Chemistry WebBook. [Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C109057]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine - Wikipedia [en.wikipedia.org]

- 5. Amine - Wikipedia [en.wikipedia.org]

- 6. Video: Mass Spectrometry of Amines [jove.com]

- 7. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. GCMS Section 6.15 [people.whitman.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 14. eng.uc.edu [eng.uc.edu]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

Stereoisomers of 6-Methylpiperidine-2-carboxylic acid and their properties

An In-depth Technical Guide to the Stereoisomers of 6-Methylpiperidine-2-carboxylic Acid

Authored by: A Senior Application Scientist

Foreword: The Stereochemical Imperative in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological function. This compound, a substituted derivative of the non-proteinogenic amino acid pipecolic acid, serves as a compelling case study in the principles of stereoisomerism.[1] With two stereogenic centers, this molecule exists as four distinct stereoisomers. Each of these isomers possesses a unique three-dimensional architecture, leading to differential interactions with chiral biological targets such as enzymes and receptors. This guide provides a comprehensive exploration of these stereoisomers, from their synthesis and separation to their distinct physicochemical and pharmacological properties, offering a critical resource for researchers engaged in the rational design of novel therapeutics.

Understanding the Stereoisomers of this compound

This compound has two chiral centers at the C2 and C6 positions of the piperidine ring. This gives rise to 2² = 4 possible stereoisomers. These isomers can be grouped into two pairs of enantiomers, which are non-superimposable mirror images of each other. The relationship between pairs of non-mirror-image stereoisomers is diastereomeric.

-

Diastereomers (cis and trans): The relative orientation of the methyl group (at C6) and the carboxylic acid group (at C2) defines the diastereomeric forms.

-

cis-isomers: The methyl and carboxylic acid groups are on the same side of the piperidine ring. This includes the (2R, 6S) and (2S, 6R) enantiomers.

-

trans-isomers: The methyl and carboxylic acid groups are on opposite sides of the ring. This includes the (2R, 6R) and (2S, 6S) enantiomers.

-

The precise control and characterization of these forms are paramount, as stereochemistry can drastically alter a molecule's pharmacological profile.[2]

Caption: The four stereoisomers of this compound.

Stereoselective Synthesis: Crafting Chiral Architectures

The synthesis of specific stereoisomers of this compound requires precise control over the formation of the two chiral centers. Several advanced strategies have been developed to achieve high diastereoselectivity and enantioselectivity.

Key Synthetic Strategies

-

Stereoconvergent Synthesis: This powerful approach can convert a mixture of diastereomers into a single, desired stereoisomer. One documented method involves the hydrogenation of a γ-oxo α-amino ester, which proceeds through an azadiene intermediate that is then reduced diastereoselectively to yield the all-cis relative stereoconfiguration.[3] This is particularly efficient as it funnels multiple starting material isomers into one product.

-

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation reaction is a cornerstone of stereoselective synthesis. It has been applied to create enantiomerically pure cis-6-methylpipecolic acid by converting an alkene into a chiral diol, which is then further manipulated to form the piperidine ring.[4]

-

Reductive Cyclization: This method involves the cyclization of a linear precursor, such as a 6-oxoamino acid derivative. The stereoselectivity of the final product is controlled by the stereoselective reduction of the intermediate imine, often yielding a preference for the trans-isomer.[4]

Example Protocol: Stereoconvergent Synthesis of cis-5,6-Dialkylpipecolates

This protocol is adapted from a general method for synthesizing cis-substituted pipecolic acid derivatives, which is applicable to this compound.[3] The causality behind this workflow lies in the diastereoselective reduction of a planar azadiene intermediate, where the catalyst and existing substituents direct the approach of hydrogen from the least sterically hindered face.

Experimental Workflow

-

Starting Material Preparation: Begin with a diastereomeric mixture of γ-hydroxy α-N-(9-phenylfluoren-9-yl)amino tert-butyl esters. This precursor can be synthesized from inexpensive chiral starting materials like aspartic acid.

-

Hydrogenation: Subject the mixture to hydrogenation (e.g., using H₂ gas and a palladium catalyst, such as Pd/C).

-

Intermediate Formation: The reaction proceeds via the loss of the γ-substituent (the hydroxyl group) to form a crucial azadiene intermediate.

-

Diastereoselective Reduction: The azadiene intermediate is then reduced diastereoselectively. The catalyst directs the addition of hydrogen to produce the thermodynamically more stable all-cis configured pipecolate product.

-

Deprotection and Isolation: The protecting groups (tert-butyl ester and N-PhF) are removed under appropriate acidic conditions to yield the final enantiopure cis-6-methylpiperidine-2-carboxylic acid.

-

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Caption: Workflow for stereoconvergent synthesis of cis-pipecolates.

Resolution and Analysis of Stereoisomers

Once a mixture of stereoisomers is synthesized, their separation and analysis are critical. Because enantiomers have identical physical properties (except for optical rotation), specialized chiral separation techniques are required.

Separation Methodologies

-

Chiral Derivatization: This indirect method involves reacting the mixture of enantiomers with a single enantiomer of a chiral derivatizing agent. This converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard chromatographic techniques like thin-layer chromatography (TLC) or column chromatography.[5] Following separation, the chiral auxiliary is cleaved to yield the pure enantiomers.

-

Chiral Chromatography (HPLC): This direct method is highly efficient and is the industry standard for enantiomeric analysis. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[6][7]

-

Fractional Crystallization: This classical method can be used to separate diastereomeric salts. The mixture of enantiomers is reacted with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts. These salts have different solubilities, allowing one to be selectively crystallized from the solution.[2][8]

Protocol: Enantiomeric Separation via Chiral Derivatization and TLC

This protocol outlines a general, reliable method for separating enantiomeric carboxylic acids.[5] The choice of a chiral derivatizing agent is crucial; it must react quantitatively and be easily removed after separation.

Experimental Workflow

-

Derivatization: React the racemic mixture of this compound with a chiral derivatizing agent (e.g., (1R, 2R)-(-)-1-(4-nitrophenyl)-2-amino-1,3-propanediol) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). This forms a mixture of diastereomeric carboxamides.

-

Chromatographic Separation: Spot the resulting diastereomeric amide mixture onto a standard silica gel TLC plate.

-

Elution: Develop the TLC plate using a suitable non-chiral mobile phase (e.g., a mixture of hexane and ethyl acetate). The different diastereomers will travel up the plate at different rates, resulting in two distinct spots.

-

Visualization: Visualize the separated spots using a UV lamp (if the derivatizing agent is UV-active) or an appropriate staining agent.

-

Recovery and Cleavage: Scrape the separated spots from the plate, extract the individual diastereomers with a solvent, and then cleave the chiral auxiliary (e.g., via hydrolysis) to recover the pure enantiomers of this compound.

Caption: Workflow for chiral separation via diastereomer formation.

Comparative Properties of Stereoisomers

The distinct 3D structures of the stereoisomers result in different physicochemical and spectroscopic properties, particularly between diastereomers.

Physicochemical Properties

Enantiomers share identical melting points, boiling points, and solubility in achiral solvents. Diastereomers (cis vs. trans), however, have distinct physical properties.

| Property | Description |

| Molecular Formula | C₇H₁₃NO₂[9][10][11] |

| Molecular Weight | 143.18 g/mol [9][10][11] |

| Topological Polar Surface Area | 49.3 Ų[10] |

| pKa | ~2.48 (Predicted)[9] |

| Optical Rotation | Enantiomers will rotate plane-polarized light in equal but opposite directions. Diastereomers will have different, unrelated optical rotations. |

| Melting Point | Diastereomers will have different melting points. For example, the melting point of the parent compound, pipecolic acid, is 268 °C.[1] |

Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing between diastereomers. The spatial relationship between protons in cis and trans isomers leads to different coupling constants (J-values) and chemical shifts.[12][13]

-

¹H NMR: In the cis isomer, the protons at C2 and C6 may exhibit a different coupling pattern and chemical shift compared to the trans isomer due to their different dihedral angles with neighboring protons.

-

¹³C NMR: The carbon chemical shifts are also sensitive to the stereochemistry. The steric environment of each carbon atom is different in the cis and trans isomers, leading to unique signals for each diastereomer.

Pharmacological Significance and Applications

The core structure of this compound is a valuable scaffold in drug discovery.[14] Piperidine derivatives are integral to numerous therapeutic agents, and the stereochemistry is often critical for biological activity.

The Principle of Chiral Discrimination

Biological systems are inherently chiral. Enzymes and receptors have specific three-dimensional binding pockets, and only a stereoisomer that is a complementary shape can bind effectively to elicit a biological response. One enantiomer (the eutomer) may be highly active, while the other (the distomer) may be less active, inactive, or even cause undesirable side effects. For example, in a study of a dihydropyridine calcium antagonist with a chiral piperidinyl ester, the (+)-alpha isomer was 30 to 100 times more potent in its hypotensive activity than the (-)-alpha isomer.[2]

Therapeutic Potential

While specific pharmacological data for each stereoisomer of this compound is not extensively published, the broader class of piperidine carboxylic acid derivatives has shown significant promise:

| Therapeutic Area | Application of Related Piperidine Scaffolds | Potential Relevance |

| Neurology | Derivatives are investigated as 5-HT1F agonists for the treatment of migraines.[14] | The stereoisomers could exhibit differential binding to serotonin receptors. |

| Infectious Disease | Piperidine carboxamides have been identified as potent antimalarial agents targeting the Plasmodium falciparum proteasome.[14] | Stereochemistry is crucial for specific enzyme inhibition. |

| Enzyme Inhibition | Pyridine carboxylic acid isomers, the aromatic analogues, are precursors to a vast number of enzyme inhibitors for diseases like cancer, diabetes, and HIV.[15][16] | The stereoisomers of this compound could be developed as specific inhibitors for various enzymes. |

| Cardiovascular Disease | cis-2,6-disubstituted piperidines have been shown to inhibit acetylcholinesterase.[4] | The relative stereochemistry (cis vs. trans) directly impacts inhibitory activity. |

Conclusion